molecular formula C21H25N5O4 B2583832 methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 845805-34-7

methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2583832
CAS No.: 845805-34-7
M. Wt: 411.462
InChI Key: VLMDQQGZOYXROT-UHFFFAOYSA-N
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Description

Methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a heterocyclic compound featuring a pyrimido[1,2-g]purine core substituted with a 3,5-dimethylphenyl group at position 9 and methyl ester functionalities. Its molecular formula is C₂₀H₂₃N₅O₄, with an average mass of 397.435 Da and a monoisotopic mass of 397.175004 Da . The compound is cataloged under multiple identifiers, including ChemSpider ID: 4384906 and synonyms such as MLS001215081 and CHEMBL1596299 .

The structure consists of a fused bicyclic system (pyrimidine and purine rings) with two methyl groups at positions 1 and 7, a 3,5-dimethylphenyl substituent, and a methyl ester-linked acetate moiety at position 3.

Properties

IUPAC Name

methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N5O4/c1-12-6-13(2)8-15(7-12)24-9-14(3)10-25-17-18(22-20(24)25)23(4)21(29)26(19(17)28)11-16(27)30-5/h6-8,14H,9-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMDQQGZOYXROT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC(=O)OC)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

Methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism by which methyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs: Methyl vs. Ethyl Ester Variants

The most direct analogs are ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate (RN: 847366-53-4) and the methyl ester variant described in . Key differences include:

Property Target Compound (Methyl Ester) Ethyl Ester Analog
Ester Group Methyl (-OCH₃) Ethyl (-OCH₂CH₃)
Molecular Formula C₂₀H₂₃N₅O₄ C₂₁H₂₅N₅O₄
Average Mass (Da) 397.435 411.462 (estimated)
Lipophilicity Lower (shorter alkyl chain) Higher (longer alkyl chain)

The ethyl analog’s increased lipophilicity may enhance membrane permeability but reduce aqueous solubility. Both compounds share identical core substituents (3,5-dimethylphenyl, methyl groups at positions 1 and 7), suggesting similar binding affinities to targets like purine receptors or kinases.

Pyrimido[4,5-c]pyridazine Derivatives

describes ethyl 2-(7-amino-1-methyl-4,5-dioxo-1,4,5,6-tetrahydropyrimido[4,5-c]pyridazin-3-yl)acetate, which replaces the purine core with a pyridazine ring. Despite structural divergence, both classes feature:

  • Ester-linked acetate groups at position 3.
  • Methyl substituents on the heterocyclic core.

This derivative demonstrated activity as a dihydropteroate synthase (DHPS) inhibitor , hinting that the target compound may also interact with folate biosynthesis pathways . However, the pyridazine core’s electronic properties differ significantly from purines, likely altering target specificity.

Isoxazolo[4,5-e][1,2,4]triazepin Derivatives

Compounds in , such as isoxazolo[4,5-e][1,2,4]triazepins, share a heteroatom-rich scaffold analogous to purines.

Methodological Insights: Similarity Indexing

highlights the use of Tanimoto coefficient-based similarity indexing for comparing phytocompounds to SAHA (a histone deacetylase inhibitor). Applying this methodology to the target compound and its analogs could quantify structural overlap, particularly in substituent patterns (e.g., ester groups, aromatic rings) .

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